REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][CH:10]([CH3:13])[C:11]#[N:12].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[NH4+].[Cl-]>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]([CH3:13])([CH3:9])[C:11]#[N:12])=[N:3][CH:4]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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CC(C#N)C
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Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude residue was purified by MPLC on Silica gel (eluting with 1-3% EtOAc/hexane)
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=NC1)C(C#N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |